molecular formula C6H6MgO7<br>C12H10Mg3O14 B1235733 Magnesium citrate CAS No. 3344-18-1

Magnesium citrate

Cat. No. B1235733
CAS RN: 3344-18-1
M. Wt: 451.12 g/mol
InChI Key: PLSARIKBYIPYPF-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Magnesium citrate can be synthesized through several methods, including the citrate gel route, which involves complexing metal ions with citric acid. This process can lead to the formation of submicron-sized powders or nano-crystalline structures, indicating the versatility and adaptability of the synthesis process to yield materials with specific properties. For instance, the synthesis of magnesium dititanate (MgTi2O5) and magnesium chromate spinel (MgCr2O4) using the citrate gel route demonstrates the applicability of this method to produce compounds with closely related structures to magnesium citrate (Purohit & Saha, 1999); (Li, Jia, & Qi, 2011).

Molecular Structure Analysis

The molecular structure of magnesium citrate and related compounds can be extensively characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier transform infrared spectroscopy (FTIR). These methods reveal the crystalline nature, particle size, and specific surface area of the synthesized compounds, providing insight into the structural characteristics that influence their chemical and physical properties.

Chemical Reactions and Properties

Magnesium citrate participates in various chemical reactions, reflecting its reactivity and the potential for interaction with other compounds. Studies such as the synthesis and breakdown of citric acid with crystalline condensing enzyme highlight the complex chemical behavior of citrate-based compounds (Stern, Shapiro, & Ochoa, 1950). These reactions are crucial for understanding the chemical properties and potential applications of magnesium citrate.

Physical Properties Analysis

The physical properties of magnesium citrate, such as particle size, morphology, and surface area, are critical for its functionality in various applications. Techniques like SEM and XRD provide valuable information on these characteristics, allowing for the optimization of synthesis methods to achieve desired properties.

Chemical Properties Analysis

The chemical properties of magnesium citrate, including its reactivity, stability, and interactions with other compounds, are essential for its use in different fields. Analytical methods, such as potentiometric titration, can determine formation constants for interactions with ions, offering insights into the compound's behavior in solution (Meyer, 1974).

Scientific Research Applications

Osteoporosis Management

Magnesium citrate has been investigated for its effects on bone health, particularly in postmenopausal osteoporotic women. A study by Aydın et al. (2010) demonstrated that short-term oral magnesium supplementation could suppress bone turnover, indicating potential benefits in osteoporosis management.

Cardiovascular Health

Research by Schutten et al. (2019) focused on the effects of magnesium citrate on arterial stiffness, a factor closely related to atherosclerosis and cardiovascular health. This study aimed to compare the impacts of different magnesium compounds, including citrate, on arterial stiffness and blood pressure.

Asthma Management

A study by Bede et al. (2003) explored the use of magnesium citrate in children with stable bronchial asthma. The research found that long-term magnesium supplementation could benefit mildly to moderately asthmatic children.

Nephrolithiasis (Kidney Stones)

Magnesium citrate has been studied for its role in preventing calcium oxalate nephrolithiasis (kidney stones). Massey (2005) critically evaluated the use of magnesium supplements in this context, suggesting that while magnesium oxide and hydroxide may not be effective, magnesium citrate, particularly when combined with potassium, could reduce stone recurrence.

Magnesium Homeostasis in Critical Illness

The study by Zakharchenko et al. (2016) examined the role of magnesium citrate in maintaining magnesium homeostasis in critically ill patients undergoing continuous renal replacement therapy with regional citrate anticoagulation.

Migraine Prophylaxis

Magnesium citrate's effectiveness in migraine prophylaxis was evaluated in a study by Demirkaya et al. (2000), comparing it with flunarizine and amitriptyline. The study found that magnesium was as effective as these established drugs in reducing migraine attack frequency and severity.

Fibromyalgia Treatment

In a study by Bağiş et al. (2011), magnesium citrate was investigated for its impact on pain and clinical parameters in patients with fibromyalgia. The study found that magnesium citrate, especially when used in combination with amitriptyline, could effectively reduce tender points and the intensity of fibromyalgia symptoms.

Bone Health

A comprehensive review by Rondanelli et al. (2021) updated the state of knowledge regarding the relationship between magnesium, including magnesium citrate, and bone health. The review highlights the importance of magnesium in maintaining normal bone and its potential in managing osteoporosis.

Safety And Hazards

Magnesium citrate is generally considered safe but may reduce the absorption of certain medications and increase the effects of others . Some people may experience diarrhea, nausea, and abdominal cramping when taking magnesium citrate supplements . It is not recommended for use in children and infants two years of age or less .

Future Directions

Magnesium citrate is used for constipation or colonoscopy prep, whereas other formulations may be used for dietary supplementation . The maximum upper tolerance limit (UTL) for magnesium in supplement form for adults is 350 mg of elemental magnesium per day, according to the National Institutes of Health (NIH) .

properties

IUPAC Name

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.3Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSARIKBYIPYPF-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Mg3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015151
Record name Trimagnesium dicitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Partially soluble in cold water
Record name Magnesium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11110
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis.
Record name Magnesium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11110
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Magnesium citrate

CAS RN

3344-18-1, 7779-25-1
Record name Magnesium citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11110
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, magnesium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimagnesium dicitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimagnesium dicitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Citric acid, magnesium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAGNESIUM CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHO26O1T9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

9.4 grams (0.24 Mole) of magnesium oxide and 30 grams (0.16 Mole) of citric acid were placed into a beaker provided with a reflux condenser. 80 ml ethanol was added and the mixture was stirred and boiled at atmospheric pressure for 2 hours. The reaction mixture was cooled and thereafter filtered yielding 35 grams of magnesium citrate having the physical characteristic of a fine white powder.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.2 g of Tri magnesium citrate nona hydrate were added to 1 liter of soy milk during the agitation. Magnesium content was tested and found 475 mg/l. After retention of two days without agitation the Mg content in upper layer was tested again and found 307 mg/l. 35 percents of Magnesium sediment during two days.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Each patient underwent five phases of study: placebo, potassium chloride, potassium citrate, magnesium citrate, and potassium-magnesium citrate. The results (mean values for the two patients) are outlined in Table 1. Compared to potassium chlorlde, potassium magnesium citrate gave a higher urinary pH, magnesium, and citrate. Compared to potassium citrate, potassium magnesium citrate produced a greater citrate excretion as magnesium citrate, potassium magnesium citrate gave higher values for urinary pH and citrate. Finally, compared to the placebo, potassium magnesium citrate produced higher values for urinary pH, magnesium, potassium and citrate, and lower values for urinary calcium and oxalate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A powdered blend mixture was prepared containing about 17.7% trisodium citrate dihydrate and 8.2% magnesium hydroxide (which can react in water to form a magnesium citrate which acts in part as compound A), along with 21.2% ammonium phosphate monobasic and 5.9% ammonium phosphate dibasic (which can act as compound B), 6.0% yeast extract, and 41% whey by mixing the ingredients in a tumbler bin to produce 3,000 pounds of product. After preparation, the powder was added to stirred water (75 pounds/100 gallons), heated to 85° C. for 45 minutes and allowed to cool to about 24° C. prior to inoculation (1%) by weight with a lactic acid producing streptococus starter culture. This medium allows in situ formation of the insoluble salt magnesium ammonium phosphate through reaction after the medium is hydrated. Repeated field trials were conducted with the bacteria grown in this medium and they grew in large numbers and were highly active. It should be noted that the exact chemical reaction sequence and specific chemical composition of the neutralizing agent(s) may be complex.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium citrate
Reactant of Route 2
Magnesium citrate
Reactant of Route 3
Magnesium citrate
Reactant of Route 4
Magnesium citrate
Reactant of Route 5
Magnesium citrate
Reactant of Route 6
Magnesium citrate

Citations

For This Compound
14,600
Citations
JS Lindberg, MM Zobitz, JR Poindexter… - Journal of the American …, 1990 - Taylor & Francis
… magnesium citrate with respect to in vitro solubility and in vivo gastrointestinal absorbability. The solubility of 25 mmol magnesium citrate … Magnesium citrate had high solubility even in …
Number of citations: 241 www.tandfonline.com
B Ettinger, CYC Pak, JT Citron, C Thomas… - The Journal of …, 1997 - auajournals.org
… We have found that treatment using potassium-magnesium citrate markedly reduces risk of recurrent calcium oxalate nephrolithiasis. In most clinical trials of kidney stone prophylaxis, …
Number of citations: 502 www.auajournals.org
J Lindberg, J Harvey, CYC Pak - The Journal of urology, 1990 - Elsevier
… If magnesium citrate and magnesium oxide are to be used in … Recently, we found that magnesium citrate was more soluble … compare critically the effects of magnesium citrate to those of …
Number of citations: 59 www.sciencedirect.com
SM Hoy, LJ Scott, AJ Wagstaff - Drugs, 2009 - Springer
… magnesium citrate versus oral magnesium citrate recipients was similar in one study, but significantly lower with sodium picosulfate/magnesium citrate … /magnesium citrate and a sodium …
Number of citations: 132 link.springer.com
C Roffe, S Sills, P Crome, P Jones - Medical science monitor …, 2002 - europepmc.org
… This study tests whether magnesium citrate is effective in the treatment of leg cramps in non-pregnant individuals by conducting in a randomised, double-blind, cross-over placebo-…
Number of citations: 147 europepmc.org
K Koenig, P Padalino, G Alexandrides, CYC Pak - The Journal of urology, 1991 - Elsevier
… compound, potassium-magnesium citrate, in 14 … magnesium citrate. Each subject participated in 4 phases of study: potassium-magnesium citrate, potassium citrate, magnesium citrate …
Number of citations: 37 www.sciencedirect.com
S Bagis, M Karabiber, I As, L Tamer, C Erdogan… - Rheumatology …, 2013 - Springer
… We found that the magnesium citrate + amitriptyline treatment was the more effective treatment for the fibromyalgic patients in our study because of its effectiveness on all parameters. …
Number of citations: 88 link.springer.com
Z Jin, Y Lu, Y Zhou, B Gong - European journal of clinical pharmacology, 2016 - Springer
… /magnesium citrate (SPMC), a low-volume bowel cleanser comprising sodium picosulfate (PICO) and magnesium citrate, … whereas hyperosmotic magnesium citrate increases luminal …
Number of citations: 65 link.springer.com
JE Zerwekh, CV Odvina, LA Wuermser, CYC Pak - The Journal of urology, 2007 - Elsevier
… alkali as potassium-magnesium citrate in reducing renal stone risk and bone turnover. … randomized to either placebo or potassium-magnesium citrate (42 mEq potassium, 21 mEq …
Number of citations: 118 www.sciencedirect.com
JC Schutten, PJ Joris, I Groendijk… - Journal of the …, 2022 - Am Heart Assoc
… with magnesium citrate with a … magnesium citrate group to provide power for the secondary analyses, the power for the primary analysis consisting of comparison of magnesium citrate …
Number of citations: 11 www.ahajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.